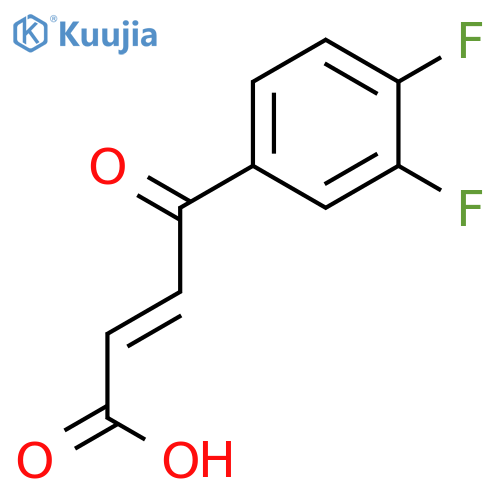

Cas no 83844-24-0 (4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid)

4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Butenoic acid, 4-(3,4-difluorophenyl)-4-oxo-

- 4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid

-

4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | D458550-50mg |

4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid |

83844-24-0 | 50mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D458550-500mg |

4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid |

83844-24-0 | 500mg |

$ 295.00 | 2022-06-05 | ||

| TRC | D458550-100mg |

4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid |

83844-24-0 | 100mg |

$ 70.00 | 2022-06-05 | ||

| Enamine | EN300-04599-5g |

4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid |

83844-24-0 | 90% | 5g |

$702.0 | 2023-10-28 | |

| Enamine | EN300-04599-10.0g |

4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid |

83844-24-0 | 10g |

$1043.0 | 2023-06-10 | ||

| Enamine | EN300-04599-0.5g |

4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid |

83844-24-0 | 90% | 0.5g |

$188.0 | 2023-10-28 | |

| Enamine | EN300-04599-5.0g |

4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid |

83844-24-0 | 5g |

$702.0 | 2023-06-10 | ||

| Enamine | EN300-04599-0.1g |

4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid |

83844-24-0 | 90% | 0.1g |

$84.0 | 2023-10-28 | |

| Enamine | EN300-04599-1g |

4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid |

83844-24-0 | 90% | 1g |

$241.0 | 2023-10-28 | |

| 1PlusChem | 1P01XK7J-500mg |

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid |

83844-24-0 | 95% | 500mg |

$286.00 | 2024-04-21 |

4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid 関連文献

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acidに関する追加情報

Professional Introduction to 4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid (CAS No. 83844-24-0)

4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid, identified by its Chemical Abstracts Service (CAS) number 83844-24-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of α,β-unsaturated carboxylic acids, characterized by its conjugated system of a double bond and a carboxylic acid group. The presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The structural features of 4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid make it particularly interesting for medicinal chemists. The conjugated enone moiety (C=C-C=O) is known to exhibit strong π-stacking interactions and can serve as a hinge-binding motif in protein-ligand interactions. Additionally, the electron-withdrawing effect of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions that are crucial for further derivatization and drug design.

In recent years, there has been growing interest in exploring the pharmacological potential of fluorinated aromatic compounds. The introduction of fluorine atoms into aromatic rings can modulate metabolic stability, lipophilicity, and binding affinity, thereby improving drug-like properties. 4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid has been investigated as a key intermediate in synthesizing small-molecule inhibitors targeting various biological pathways. Its utility in generating derivatives with enhanced binding affinity has been demonstrated in several preclinical studies.

One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are frequently implicated in diseases such as cancer and inflammatory disorders. The enone group in 4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid provides a suitable scaffold for designing inhibitors that can interact with the ATP-binding pockets of kinases. Recent studies have shown that derivatives of this compound exhibit promising inhibitory activity against several kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These findings highlight its potential as a lead compound for further optimization into therapeutic agents.

Another area where 4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid has shown promise is in the development of antimicrobial agents. The structural motif present in this compound has been found to disrupt bacterial cell wall synthesis and inhibit the growth of resistant strains. The fluorine atoms contribute to increased binding affinity to bacterial enzymes involved in cell wall biosynthesis, making it an attractive candidate for novel antibiotics. Preliminary studies have demonstrated its efficacy against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

The synthesis of 4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid involves multi-step organic reactions that highlight its synthetic versatility. Common synthetic routes include condensation reactions between appropriately substituted diketones or β-ketoesters with fluorinated aromatic aldehydes. The use of palladium-catalyzed cross-coupling reactions has also been reported to facilitate the introduction of fluorine atoms into the phenyl ring with high selectivity. These synthetic methodologies underscore the compound's importance as a building block in medicinal chemistry.

The pharmacokinetic properties of 4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid have been extensively studied to optimize its therapeutic potential. Computational modeling and experimental techniques have been employed to evaluate its metabolic stability, solubility, and distribution within biological systems. These studies have provided valuable insights into how structural modifications can enhance bioavailability and reduce off-target effects. For instance, incorporating additional fluorine atoms or polar functional groups has been found to improve solubility while maintaining potent biological activity.

In conclusion, 4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid (CAS No. 83844-24-0) represents a significant advancement in pharmaceutical research due to its versatile structural features and broad applicability in drug discovery. Its role as an intermediate in synthesizing kinase inhibitors and antimicrobial agents underscores its importance in addressing critical therapeutic challenges. As research continues to uncover new biological targets and mechanisms, compounds like this one will remain at the forefront of innovation in medicinal chemistry, offering hope for novel treatments across various diseases.

83844-24-0 (4-(3,4-difluorophenyl)-4-oxobut-2-enoic Acid) Related Products

- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)

- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)

- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)

- 2171639-65-7(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid)

- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)

- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)

- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)

- 54646-75-2(1-Bromo-8-phenyloctane)

- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)

- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)